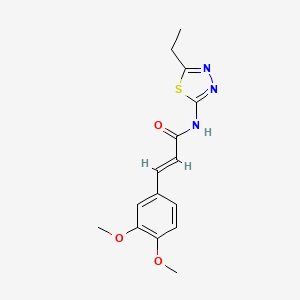

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-4-14-17-18-15(22-14)16-13(19)8-6-10-5-7-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3,(H,16,18,19)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVRHCJNPNJXLY-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

Coupling with Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction with the thiadiazole intermediate.

Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a reaction with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent reaction condition controls.

Análisis De Reacciones Químicas

Oxidation

The aromatic rings and thiadiazole moiety undergo oxidation using agents like potassium permanganate or hydrogen peroxide . Oxidation may lead to the formation of carbonyl groups or epoxides, depending on the substituents .

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can modify functional groups (e.g., ketones to alcohols). The thiadiazole ring’s stability under these conditions depends on substituents like ethyl or methoxy groups .

Substitution Reactions

-

Electrophilic substitution : Activated positions on the aromatic ring (e.g., para to methoxy groups) react with electrophiles like nitration agents.

-

Nucleophilic substitution : Thiadiazole’s sulfur atoms may participate in nucleophilic aromatic substitution, influenced by electron-withdrawing groups .

-

Mechanism of Action

The compound interacts with molecular targets (e.g., enzymes or receptors) through steric and electronic effects of substituents like ethyl or methoxy groups. For example, methoxy groups enhance electron-donating effects, potentially modulating enzyme inhibition or receptor binding . -

Comparison with Similar Compounds

| Compound | Key Differences | Reactivity Trends |

|------------------------------------------------|------------------------------------------------|---------------------------------------------|

| (E)-3-(3,4-dimethoxyphenyl)-N-(5-m-tolyl-... | m-tolyl vs. ethyl substituent | Ethyl may reduce steric hindrance |

| (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-...) | Phenyl vs. ethyl substituent | Phenyl enhances aromatic stability | -

Detailed Research Findings

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)... | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| (E)-3-(3,4-dimethoxyphenyl)... | A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |

| Related Thiadiazole Derivative | HeLa (Cervical Cancer) | 8.0 | RET kinase inhibition |

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular environments.

Antibacterial Activity

The compound also demonstrates antibacterial properties against various strains of bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.

Case Study 1: Efficacy in Breast Cancer

A preclinical study focused on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Increased markers for apoptosis were observed through flow cytometry analysis.

Case Study 2: Mechanistic Insights into Kinase Activity

Another investigation assessed the impact of this compound on RET kinase activity. Results indicated a substantial decrease in RET phosphorylation levels in treated cells, highlighting its potential as a targeted therapy for RET-driven cancers.

Mecanismo De Acción

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

Variations in the Heterocyclic Amide Group

Key Insight : The 5-ethyl-thiadiazole group in the target compound may improve specificity for kinase or apoptosis-related targets compared to phthalimide or acridine hybrids .

Research Findings and Mechanistic Implications

- Anticancer Potential: Thiadiazole derivatives (e.g., compound 7f in ) induce apoptosis via caspase-3 activation and G2/M cell cycle arrest. The target compound’s thiadiazole group likely shares this mechanism .

- Antifungal Activity : Phthalimide derivatives with 3,4-dimethoxyphenyl groups () inhibit fungal growth, but the target compound’s thiadiazole may redirect activity toward cancer targets .

- SAR Trends : Ethyl and methoxy groups optimize steric and electronic interactions, while longer chains (e.g., hexyloxy) may reduce target binding .

Actividad Biológica

(E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and possible therapeutic applications based on existing research.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl derivatives with thiadiazole moieties. The synthesis typically includes the cyclization of thiosemicarbazides with appropriate aromatic isothiocyanates, leading to the formation of various thiadiazole derivatives with promising biological activities .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. For instance, a study highlighted that certain thiadiazole derivatives showed enhanced cytotoxicity against various cancer cell lines. Specifically, compound 2c demonstrated remarkable antiapoptotic effects by inhibiting caspase-3 and caspase-9 activities, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in various models. In vivo studies revealed that thiadiazole derivatives can significantly reduce edema in animal models when compared to standard anti-inflammatory drugs. The mechanism is believed to involve the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Antioxidant Properties

Another important aspect of this compound is its antioxidant activity. Studies have shown that substituents on the thiadiazole ring can enhance the compound's ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly relevant for protecting against cellular damage in conditions like ischemia/reperfusion injury .

Renal Protection Study

In a notable study focusing on renal protection, this compound was tested for its ability to mitigate tissue damage caused by ischemia/reperfusion in rat models. The results indicated that the compound significantly reduced markers of apoptosis and improved renal histopathology when compared to control groups treated with N-acetylcysteine (NAC), a known antiapoptotic agent .

| Compound | Caspase Inhibition | Cytochrome C Level | Renal Histopathology |

|---|---|---|---|

| NAC | Reference | 4.1-fold | Normal |

| Compound 2c | Significant | 5.5-fold | Normal |

| Control | None | Elevated | Damaged |

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

- Caspase Pathway Modulation : The compound's ability to inhibit caspases leads to reduced apoptosis in cells exposed to stress conditions.

- Antioxidant Activity : The presence of methoxy groups enhances electron donation capabilities, improving radical scavenging.

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines and modulate immune responses.

Q & A

Q. What are the standard synthetic routes and optimization strategies for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide?

The synthesis typically involves multi-step reactions, including:

- Acrylamide intermediate formation : Reacting 3,4-dimethoxybenzaldehyde with amines (e.g., via Schiff base reduction) followed by acryloylation using acryloyl chloride in ice-cooled DMF with coupling agents like EDCI .

- Thiadiazole ring functionalization : Substituting the 5-ethyl group on the thiadiazole core using alkylation agents (e.g., ethyl iodide) under reflux in solvents like ethanol or toluene .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetone, DMSO/water) to isolate pure crystals .

Q. Key Optimization Parameters :

| Parameter | Example Conditions | Evidence Source |

|---|---|---|

| Solvent | DMF, ethanol, toluene | |

| Temperature | 80–90°C (reflux) | |

| Reaction Time | 4–48 hours | |

| Yield Improvement | Use of triethylamine as base |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- Infrared Spectroscopy (IR) : Detects acrylamide C=O stretching (~1650 cm⁻¹) and thiadiazole C-N vibrations (~1500 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% tolerance) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Store in amber vials and monitor degradation via HPLC over time .

- Solvent Compatibility : Test solubility in DMSO, ethanol, or PBS for biological assays; avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How to design experiments evaluating the compound’s anticancer activity, considering conflicting data in related analogs?

- Cell Line Selection : Use diverse cancer models (e.g., MCF-7, HepG2) to compare efficacy. reported pro-apoptotic effects in leukemia cells (IC₅₀ ~10 µM), but contradictory results may arise from cell-type specificity .

- Mechanistic Assays :

- Control Compounds : Include positive controls (e.g., doxorubicin) and structurally similar analogs to isolate the role of the 3,4-dimethoxyphenyl group .

Q. Data Reconciliation Strategy :

Q. What methodologies support structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?

- Core Modifications :

- Pharmacophore Mapping :

- In Vivo Validation :

Q. How to address discrepancies in reported biological activity data for thiadiazole-acrylamide hybrids?

- Standardize Assay Conditions :

- Evaluate Off-Target Effects :

- Meta-Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.